molecular formula C14H21N5O2 B2783529 N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014068-82-6

N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2783529
CAS RN: 1014068-82-6
M. Wt: 291.355
InChI Key: DSFYHRPVLUGNEC-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, commonly known as CAY10505, is a novel compound that has attracted significant attention in the scientific community due to its potential in various research applications. This compound belongs to the class of pyrazole carboxamides and is known to exhibit promising biological activity.

Scientific Research Applications

Synthetic Chemistry Applications

  • Functionalization Reactions : Research into the functionalization reactions of related pyrazole compounds provides insights into the synthesis of complex molecules, which could have implications for materials science and drug discovery. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with diamines highlights the versatility of pyrazole compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Medicinal Chemistry Applications

  • DNA-Binding Properties : Pyrrole-imidazole polyamides, chemicals capable of binding specifically to DNA sequences, have shown potential in gene modulation. The study of cellular permeability of these compounds sheds light on their potential therapeutic applications, including targeted gene therapy (Liu & Kodadek, 2009).
  • Cytotoxicity of Pyrazole Derivatives : The synthesis of 5-amino-pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxic activity against cancer cells illustrate the potential of pyrazole compounds in the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
  • Anticonvulsant Activity : Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives reveal their anticonvulsant properties, suggesting their usefulness in developing new treatments for epilepsy (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Molecular Biology Applications

  • Enhancing Cellular Uptake : Modifications in the structure of Py–Im polyamides, such as the introduction of an aryl group at the turn, significantly enhance their cellular uptake and biological activity, paving the way for their use in molecular probes or therapeutic agents targeting specific DNA sequences (Meier, Montgomery, & Dervan, 2012).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives and their subsequent screening for antimicrobial activity demonstrate the potential of these compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-3-19-10-12(14(17-19)21-4-2)13(20)16-6-5-8-18-9-7-15-11-18/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFYHRPVLUGNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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